(4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine
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Overview
Description
(4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with different heterocyclic amines and thiosemicarbazones . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding thiazole oxides, while reduction may yield thiazole amines. Substitution reactions may result in various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings, such as thiazole oxides and thiazole amines.
Piperazine derivatives: Compounds with similar piperazine rings, such as N-methylpiperazine and N-ethylpiperazine.
Uniqueness
(4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine is unique due to its specific combination of thiazole and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H18N4S |
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Molecular Weight |
226.34 g/mol |
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C10H18N4S/c1-13-2-4-14(5-3-13)7-9-8-15-10(6-11)12-9/h8H,2-7,11H2,1H3 |
InChI Key |
LIHBLGBHSQVQCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CSC(=N2)CN |
Origin of Product |
United States |
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